(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide
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Overview
Description
(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of (2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide typically involves the condensation reaction of 5-chlorothiophene-2-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction can be represented as follows:
5-chlorothiophene-2-carbaldehyde+thiosemicarbazide→this compound
Chemical Reactions Analysis
(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the thiophene ring can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, methanol), and controlled temperatures.
Scientific Research Applications
(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and material science.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain cancer cell lines.
Industry: Thiophene derivatives, including this compound, are used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways.
Comparison with Similar Compounds
(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide can be compared with other thiophene derivatives such as:
2-Aminothiophene: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-2-carboxaldehyde: Used as an intermediate in organic synthesis.
5-Bromothiophene-2-carbaldehyde: Similar to the compound but with a bromine atom instead of chlorine, used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
6286-19-7 |
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Molecular Formula |
C6H6ClN3S2 |
Molecular Weight |
219.7 g/mol |
IUPAC Name |
[(E)-(5-chlorothiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C6H6ClN3S2/c7-5-2-1-4(12-5)3-9-10-6(8)11/h1-3H,(H3,8,10,11)/b9-3+ |
InChI Key |
HPZHOKAWTSGMBP-YCRREMRBSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Cl)/C=N/NC(=S)N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C=NNC(=S)N |
Origin of Product |
United States |
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